![molecular formula C20H13BrN2O2S B2551558 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide CAS No. 332152-65-5](/img/structure/B2551558.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are known for their strong fluorescence and luminescence properties . They have been used in the synthesis of anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For instance, the reaction of salicylaldehyde with 2-cyano-methyl-benzoxazole, -benzimidazole, and -benzothiazole, respectively, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, some benzothiazole derivatives have shown strong fluorescence and luminescence properties .Scientific Research Applications
Antifungal Activity
The combination of benzothiazole and quinoline moieties in this compound makes it an interesting candidate for antifungal research. Several studies have investigated its effectiveness against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. The compound has demonstrated promising antifungal activity, potentially offering an alternative to existing fungicides .
Anticonvulsant Properties
In pharmacological studies, derivatives of this compound have been evaluated for their anticonvulsant effects. Notably, compounds like 3n and 3q exhibited significant anticonvulsant activity, with protective indices surpassing those of phenobarbital and valproate. These findings suggest potential applications in managing epilepsy and related disorders .
Anti-Inflammatory and Analgesic Effects
Certain derivatives containing the benzothiazole and quinoline motifs have shown potent anti-inflammatory and analgesic activities. These properties make them interesting candidates for drug development in pain management and inflammation-related conditions .
Antitumor and Cytotoxic Activity
Functionalized quinolines, including those found in this compound, have been associated with antitumor and cytotoxic effects. In particular, a derivative demonstrated potent activity against prostate cancer cells. Further exploration of its cytotoxic potential could lead to novel cancer therapies .
Potential Anti-HIV Activity
Some derivatives containing the thiazole moiety have displayed anti-HIV activity. While more research is needed, this compound’s structural features warrant investigation for potential antiviral applications .
Other Biological Activities
Thiazole-containing compounds have been linked to various biological activities, including antimicrobial, antiparkinsonian, and antidiabetic effects. Similarly, functionalized quinolines have shown promise in treating hypertension, tuberculosis, and diabetes. Exploring these avenues could reveal additional applications for this compound .
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that have various physiological effects .
Mode of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes by N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever responses among others . The downstream effects of this inhibition include a potential reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide’s action primarily involve the inhibition of COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, potentially resulting in reduced inflammation and pain .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCDCBHZASMZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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